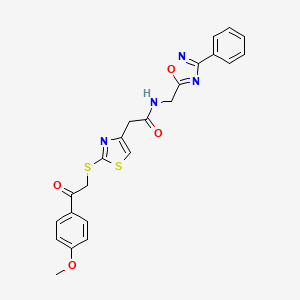
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H20N4O4S2 and its molecular weight is 480.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a thiazole derivative notable for its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O3S with a molecular weight of approximately 482.6 g/mol. The presence of a thiazole ring, methoxyphenyl group, and oxadiazole moiety contributes to its unique biological activities.
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Lines Tested : The compound has been evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay.
Antioxidant Properties
The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. It was found to exhibit significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This suggests that the compound may help in mitigating oxidative stress-related diseases .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance antimicrobial efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction dynamics of this compound with biological targets. These studies reveal insights into how structural components influence binding affinity and selectivity towards specific enzymes like COX-2, which is implicated in inflammation and cancer progression .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-chlorobenzyl)-2-(2-((2-(3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Chlorobenzyl group | Different biological activity profiles |
| N-(4-chlorobenzyl)-2-(2-((2-(3-hydroxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Hydroxy group replaces methoxy | Alters solubility and reactivity |
Case Studies
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives with specific substitutions exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
- Antioxidant Evaluation : Another study highlighted that certain derivatives showed antioxidant activity significantly higher than ascorbic acid, indicating their potential use in formulations aimed at oxidative stress management .
科学研究应用
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole derivatives similar to the compound . For instance:
- Case Study on Anticancer Activity : A study demonstrated that derivatives of thiazole exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% . The compound's structure allows it to interact effectively with biological targets involved in cancer proliferation.
| Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens:
- Antimicrobial Screening : In vitro tests showed that thiazole derivatives displayed notable inhibitory effects against Candida albicans and several gram-positive bacteria. Disk diffusion assays confirmed significant inhibition zones, indicating strong antimicrobial activity .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Staphylococcus aureus | 18 |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
- Attachment of Functional Groups : Subsequent steps involve introducing the methoxyphenyl group and acetamide functionalities through nucleophilic substitution reactions.
属性
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S2/c1-30-18-9-7-15(8-10-18)19(28)14-33-23-25-17(13-32-23)11-20(29)24-12-21-26-22(27-31-21)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPMUPXOYODXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













